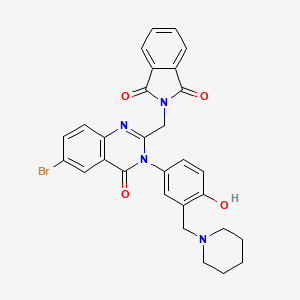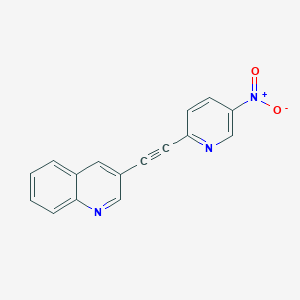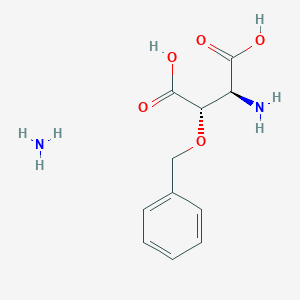
3-(Dimethylaminodiazenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylaminodiazenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminodiazenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylaminodiazenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the electrochemical synthesis of benzamides can be carried out using ionic liquids as solvents and supporting electrolytes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the amidation of benzoin to benzamide can yield high-purity benzamide derivatives .
Scientific Research Applications
3-(Dimethylaminodiazenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Dimethylaminodiazenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to interact with dopamine receptors, which play a crucial role in various physiological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Dimethylaminodiazenyl)benzamide include:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Benzimidazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the dimethylaminodiazenyl group
Properties
CAS No. |
36120-57-7 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-8-5-3-4-7(6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
XKCXZUQTZBASRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


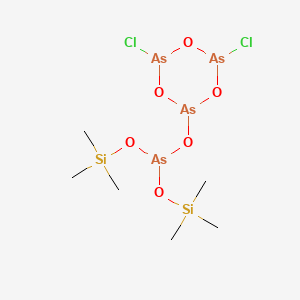

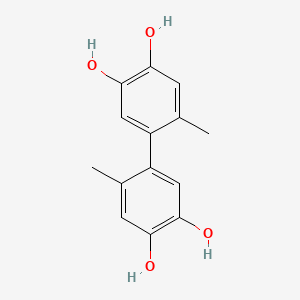

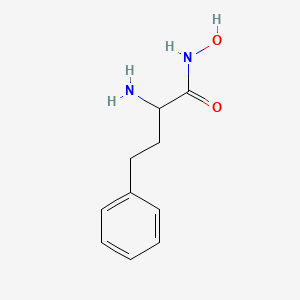
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
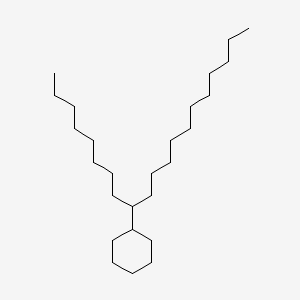
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
